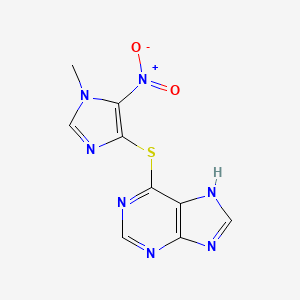
6,7-Dichloroquinoline-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloroquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C11H5Cl2NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions and two carboxylic acid groups at the 2nd and 3rd positions on the quinoline ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroquinoline-2,3-dicarboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method involves the reaction of 6,7-dichloroquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloroquinoline-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups replacing the chlorine atoms or modifying the carboxylic acid groups .
Aplicaciones Científicas De Investigación
6,7-Dichloroquinoline-2,3-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6,7-Dichloroquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethylquinoline-2,3-dicarboxylic acid
- 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester
Uniqueness
6,7-Dichloroquinoline-2,3-dicarboxylic acid is unique due to the specific positioning of its chlorine atoms and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications that require these particular structural features .
Propiedades
Número CAS |
948294-36-8 |
|---|---|
Fórmula molecular |
C11H5Cl2NO4 |
Peso molecular |
286.06 g/mol |
Nombre IUPAC |
6,7-dichloroquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H5Cl2NO4/c12-6-2-4-1-5(10(15)16)9(11(17)18)14-8(4)3-7(6)13/h1-3H,(H,15,16)(H,17,18) |
Clave InChI |
IUUIBPVBNNHTLY-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=NC(=C1C(=O)O)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)
![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)
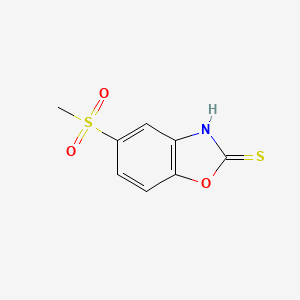
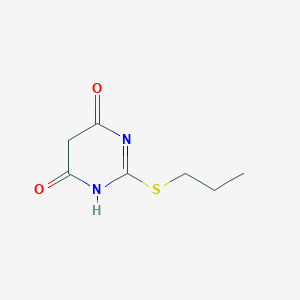
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
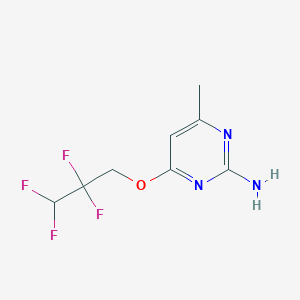

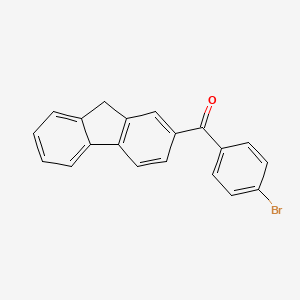
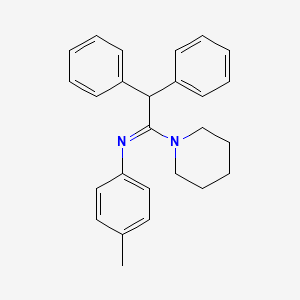
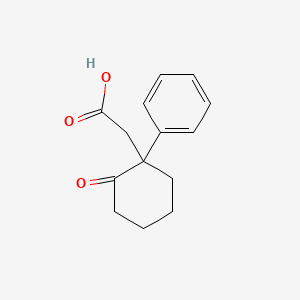
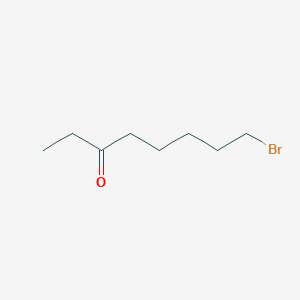
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
